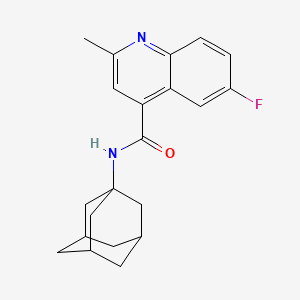
1-(4-Hydroxyphenyl)-3-pyridin-3-ylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Hydroxyphenyl)-3-pyridin-3-ylurea, also known as GSK-3 inhibitor VIII, is a potent inhibitor of glycogen synthase kinase-3 (GSK-3). GSK-3 is a serine/threonine protein kinase that plays a crucial role in a variety of cellular processes, including metabolism, cell proliferation, and apoptosis. Inhibition of GSK-3 has been shown to have therapeutic potential in a range of diseases, including cancer, diabetes, and Alzheimer's disease.
Wirkmechanismus
1-(4-Hydroxyphenyl)-3-pyridin-3-ylurea inhibits 1-(4-Hydroxyphenyl)-3-pyridin-3-ylurea by binding to the ATP-binding site of the enzyme. 1-(4-Hydroxyphenyl)-3-pyridin-3-ylurea plays a critical role in the regulation of several signaling pathways, including the Wnt/beta-catenin pathway, which is involved in cell proliferation and differentiation. Inhibition of 1-(4-Hydroxyphenyl)-3-pyridin-3-ylurea leads to activation of the Wnt/beta-catenin pathway, which promotes cell survival and proliferation.
Biochemical and Physiological Effects:
1-(4-Hydroxyphenyl)-3-pyridin-3-ylurea has been shown to have a range of biochemical and physiological effects. In cancer cells, 1-(4-Hydroxyphenyl)-3-pyridin-3-ylurea inhibition leads to cell cycle arrest and apoptosis. In diabetes, 1-(4-Hydroxyphenyl)-3-pyridin-3-ylurea inhibition leads to improved insulin sensitivity and glucose tolerance. In Alzheimer's disease, 1-(4-Hydroxyphenyl)-3-pyridin-3-ylurea inhibition leads to reduced beta-amyloid production and improved cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-Hydroxyphenyl)-3-pyridin-3-ylurea is a potent and selective inhibitor of 1-(4-Hydroxyphenyl)-3-pyridin-3-ylurea, making it an ideal tool for studying the role of 1-(4-Hydroxyphenyl)-3-pyridin-3-ylurea in various diseases. However, like all inhibitors, it has limitations. It is important to use appropriate controls to ensure that the observed effects are due to 1-(4-Hydroxyphenyl)-3-pyridin-3-ylurea inhibition and not due to off-target effects. In addition, the effects of 1-(4-Hydroxyphenyl)-3-pyridin-3-ylurea inhibition may vary depending on the cell type and experimental conditions.
Zukünftige Richtungen
There are several future directions for research on 1-(4-Hydroxyphenyl)-3-pyridin-3-ylurea. One area of interest is the development of more potent and selective inhibitors of 1-(4-Hydroxyphenyl)-3-pyridin-3-ylurea. Another area of interest is the identification of biomarkers that can be used to predict response to 1-(4-Hydroxyphenyl)-3-pyridin-3-ylurea inhibition in different diseases. Finally, there is interest in exploring the potential of 1-(4-Hydroxyphenyl)-3-pyridin-3-ylurea inhibition in combination with other therapies, such as chemotherapy or immunotherapy, to improve treatment outcomes in cancer.
Synthesemethoden
The synthesis of 1-(4-Hydroxyphenyl)-3-pyridin-3-ylurea involves the reaction of 4-hydroxybenzaldehyde with pyridine-3-carboxylic acid to form the corresponding Schiff base. This Schiff base is then reduced with sodium borohydride to give the desired product.
Wissenschaftliche Forschungsanwendungen
1-(4-Hydroxyphenyl)-3-pyridin-3-ylurea has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, 1-(4-Hydroxyphenyl)-3-pyridin-3-ylurea inhibition has been shown to sensitize cancer cells to chemotherapy and radiotherapy. In diabetes research, 1-(4-Hydroxyphenyl)-3-pyridin-3-ylurea inhibition has been shown to improve insulin sensitivity and glucose tolerance. In Alzheimer's disease research, 1-(4-Hydroxyphenyl)-3-pyridin-3-ylurea inhibition has been shown to reduce beta-amyloid production and improve cognitive function.
Eigenschaften
IUPAC Name |
1-(4-hydroxyphenyl)-3-pyridin-3-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c16-11-5-3-9(4-6-11)14-12(17)15-10-2-1-7-13-8-10/h1-8,16H,(H2,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASUVORDRUVCGSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)NC2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Hydroxyphenyl)-3-pyridin-3-ylurea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[[(2-oxo-3H-1,3-benzoxazol-6-yl)sulfonylamino]methyl]benzoic acid](/img/structure/B6636249.png)
![2-[4-(5-Chloro-2-methoxyphenyl)sulfonylpiperazin-1-yl]-3-methylquinoxaline](/img/structure/B6636256.png)


![Ethyl 2-[(5-methyl-1-pyridin-2-ylpyrazole-4-carbonyl)amino]benzoate](/img/structure/B6636275.png)
![Dimethyl 5-[(5-methyl-1-pyridin-2-ylpyrazole-4-carbonyl)amino]benzene-1,3-dicarboxylate](/img/structure/B6636280.png)


![Methyl 2-[(5-methyl-1,3-thiazol-2-yl)carbamoyl]benzoate](/img/structure/B6636296.png)
![2-[[1-(4-Chlorophenyl)-5-oxopyrrolidine-3-carbonyl]amino]butanoic acid](/img/structure/B6636297.png)


![Ethyl 3-[(3,4-dimethoxyphenyl)carbamoylamino]propanoate](/img/structure/B6636344.png)
